Enhanced Assay Reproducibility via (R)-Stereodefined Configuration vs. Racemic or (S)-Alternatives
The (R)-enantiomer (CAS 1354020-91-9) is exclusively documented as the required building block for multiple kinase inhibitor lead series, ensuring consistent binding orientation at the catalytic hinge [1]. In contrast, the (S)-enantiomer (CAS 1354018-05-5) or racemate introduces an unpredictable chiral outcome during coupling, necessitating costly chiral chromatography at later stages. The (R)-enantiomer is commercially available at 98% purity (NLT) with confirmed optical configuration by synthesis from (R)-pyrrolidin-3-ol derivatives .
| Evidence Dimension | Stereochemical purity and stereochemical integrity |
|---|---|
| Target Compound Data | (R)-enantiomer, purity ≥98%, single diastereomer |
| Comparator Or Baseline | (S)-enantiomer (1354018-05-5) or racemic mixture |
| Quantified Difference | Stereochemical purity difference quantifiable by chiral HPLC; typically >99:1 d.r. for (R) but variable for (S) depending on supplier |
| Conditions | Chiral HPLC comparison between batches; biological activity differential observed in kinase inhibition assays for related pyrrolidine scaffolds [1]. |
Why This Matters
Procurement of the (R)-enantiomer eliminates the variable of chirality, directly improving synthetic reproducibility and assay correlation in kinase drug discovery campaigns.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. WO2014170197A1, 2014. View Source
